Advanced Metabolic Profiling: Kresoxim-methyl to Metabolite M9 in Mammalian Systems
Advanced Metabolic Profiling: Kresoxim-methyl to Metabolite M9 in Mammalian Systems
Executive Summary
Kresoxim-methyl (methyl (E)-2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetate) is a strobilurin fungicide that functions by inhibiting mitochondrial respiration (complex III) in fungal pathogens. In mammalian systems, however, its metabolic fate is governed by rapid biotransformation rather than bioaccumulation.
The metabolic pathway from the parent compound to Metabolite M9 (BF 490-9) represents a critical sequence of detoxification events involving Phase I hydrolysis and oxidation. Understanding this pathway is essential for toxicological risk assessment, as M9 is a major residue identified in the liver, kidney, and excreta of mammals (rats, goats) and is included in the residue definition for dietary risk assessment in animal commodities.
This guide details the mechanistic conversion of Kresoxim-methyl to M9, the specific enzymatic drivers, and the experimental protocols required to validate this pathway in a drug development or regulatory toxicology setting.
Chemical Architecture & Identity
To trace the metabolic lineage, one must first define the structural modifications. The transformation to M9 involves the sequential loss of the methyl ester moiety and the addition of a hydroxyl group to the phenoxy ring.
| Compound | Code | Chemical Name (IUPAC) | Molecular Characteristics |
| Parent | BAS 490F | Methyl (E)-2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetate | Lipophilic ester; rapidly absorbed and metabolized. |
| Metabolite M1 | BF 490-1 | (2E)-(Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid | Free acid formed by ester hydrolysis. The central intermediate. |
| Metabolite M9 | BF 490-9 | (2E)-{2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid | Hydroxylated acid.[1] Formed by oxidation of the phenoxy ring of M1. |
The Mechanistic Pathway: Parent to M9
The conversion of Kresoxim-methyl to M9 occurs primarily in the liver and follows a strict "Hydrolysis-First" kinetic order.
Step 1: Rapid Ester Hydrolysis (Phase I)
Upon absorption from the gastrointestinal tract, Kresoxim-methyl undergoes rapid first-pass metabolism. The methyl ester group on the side chain is cleaved by carboxylesterases .
-
Product: Metabolite M1 (Free Acid).[4]
-
Kinetics: This is the fastest and most dominant initial reaction. In rat studies, the parent compound is rarely detected in plasma or bile, indicating near-complete conversion to M1 and subsequent metabolites.
Step 2: Aryl Hydroxylation (Phase I)
The free acid M1 serves as the substrate for oxidative enzymes. The phenoxy ring (the "A-ring," distal to the acetate side chain) is targeted by Cytochrome P450 monooxygenases (CYPs) .
-
Reaction: Aromatic Hydroxylation.[5]
-
Regioselectivity: The hydroxylation occurs specifically at the para-position relative to the ether linkage on the phenoxy ring.
-
Product: Metabolite M9 .
-
Enzymology: While specific CYP isoforms vary by species, this reaction is typical of CYP-mediated aryl oxidation, introducing a polar handle (-OH) to facilitate excretion.
Step 3: Phase II Conjugation
The newly formed hydroxyl group on M9 makes it a prime candidate for conjugation.
-
Reaction: Glucuronidation (UDP-glucuronosyltransferase) or Glycosylation.
-
Outcome: The M9-conjugate is highly water-soluble and is actively excreted via bile (feces) and urine.
Pathway Visualization
The following diagram illustrates the structural transformation and enzymatic logic.
Figure 1: The metabolic cascade of Kresoxim-methyl. The pathway proceeds from ester hydrolysis (M1) to oxidative hydroxylation (M9), facilitating elimination.
Experimental Methodologies
To validate this pathway and quantify M9, researchers must employ a rigorous ADME (Absorption, Distribution, Metabolism, Excretion) protocol. The following workflow ensures high data integrity and regulatory compliance (e.g., OECD 417).
Protocol: In Vivo Metabolic Profiling (Rat/Goat Model)
1. Radiolabeling Strategy
-
Objective: Track the specific moieties of the molecule.
-
Labels: Use
C-Phenoxy (A-ring) and C-Phenyl (B-ring) labels separately. -
Reasoning: M9 retains both rings. Labeling the phenoxy ring ensures you can distinguish M9 from metabolites where the ether cleavage might have separated the rings.
2. Administration & Sampling[5]
-
Dosing: Oral gavage (single low dose: ~50 mg/kg; single high dose: ~500 mg/kg).
-
Matrices: Collect urine and feces at 0-6h, 6-12h, 12-24h, and 24-48h. Sacrifice animals at T_max (plasma) or terminal timepoint for liver/kidney extraction.
3. Extraction & Isolation
-
Tissue Extraction: Homogenize liver/kidney in Methanol:Water (4:1).
-
Excreta: Centrifuge urine; lyophilize and extract feces with Methanol.
-
Conjugate Cleavage (Crucial): M9 often exists as a conjugate.
-
Enzymatic: Incubate aliquots with
-glucuronidase/sulfatase (37°C, pH 5.0, 4-12h). -
Validation: Compare chromatograms of treated vs. untreated samples. The disappearance of polar peaks and increase in the M9 peak confirms the conjugate.
-
4. Analytical Identification
-
LC-MS/MS: Primary detection.
-
Ionization: ESI Negative mode (carboxylic acids ionize well).
-
MRM Transitions: Monitor parent-to-daughter transitions specific to the hydroxylated acid structure.
-
-
NMR: Required for definitive structural elucidation of isolated M9 (confirming para-hydroxylation).
Experimental Workflow Diagram
Figure 2: Analytical workflow for the isolation and identification of Metabolite M9 from biological matrices.
Toxicological & Regulatory Significance
-
Residue Definition: Regulatory bodies (EFSA, JMPR) define the residue for risk assessment in commodities of animal origin as the sum of Kresoxim-methyl, M1, and M9 (expressed as parent equivalent). This highlights M9's stability and persistence in edible tissues.
-
Safety Profile: M9 is considered less toxic than the parent compound regarding mitochondrial inhibition but is monitored to ensure total residue burdens do not exceed Acceptable Daily Intake (ADI) thresholds.
-
Stability: M9 has been shown to be stable in frozen tissue samples for >24 months, ensuring the validity of stored samples in long-term feeding studies.
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1998).[4] Kresoxim-methyl: Toxicological and Environmental Evaluations. Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2018).[6] Evaluation of confirmatory data following the Article 12 MRL review for kresoxim-methyl. EFSA Journal.[6][7] Retrieved from [Link][6]
-
Food and Agriculture Organization (FAO). (2018). Report of the Joint Meeting of the FAO Panel of Experts on Pesticide Residues in Food and the Environment. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2006). Kresoxim-Methyl: Petition for the Establishment of Tolerances. Retrieved from [Link]
Sources
- 1. FAO Knowledge Repository [openknowledge.fao.org]
- 2. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
